molecular formula C10H18 B14622619 4-Octyne, 2,7-dimethyl CAS No. 56956-29-7

4-Octyne, 2,7-dimethyl

Katalognummer: B14622619
CAS-Nummer: 56956-29-7
Molekulargewicht: 138.25 g/mol
InChI-Schlüssel: KCLRHUYFDJVIFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Octyne, 2,7-dimethyl is an organic compound with the molecular formula C10H18. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of two methyl groups attached to the fourth carbon of the octyne chain, making it a dimethyl derivative of octyne.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Octyne, 2,7-dimethyl typically involves the alkylation of terminal alkynes. One common method is the reaction of 2-butyne with methyl iodide in the presence of a strong base such as sodium amide. The reaction proceeds via the formation of a nucleophilic acetylide ion, which then attacks the methyl iodide to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Octyne, 2,7-dimethyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.

    Reduction: Hydrogenation of this compound in the presence of a palladium catalyst results in the formation of 2,7-dimethyloctane.

    Substitution: Halogenation reactions with bromine or chlorine can introduce halogen atoms into the molecule, forming dihalogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

    Oxidation: Diketones, carboxylic acids

    Reduction: 2,7-dimethyloctane

    Substitution: Dihalogenated derivatives

Wissenschaftliche Forschungsanwendungen

4-Octyne, 2,7-dimethyl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and materials.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, such as the development of novel drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Octyne, 2,7-dimethyl involves its interaction with various molecular targets and pathways. In oxidation reactions, the triple bond is cleaved, leading to the formation of carbonyl compounds. In reduction reactions, the triple bond is hydrogenated to form a saturated hydrocarbon. The specific pathways and targets depend on the type of reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

    2,7-Dimethyl-4-octyne: An isomer with the same molecular formula but different structural arrangement.

    1-Octyne: A simpler alkyne with a terminal triple bond.

    2-Octyne: An internal alkyne with the triple bond located at the second carbon.

Uniqueness: 4-Octyne, 2,7-dimethyl is unique due to the presence of two methyl groups at the fourth carbon, which influences its reactivity and physical properties. This structural feature distinguishes it from other octyne derivatives and contributes to its specific applications in research and industry.

Eigenschaften

CAS-Nummer

56956-29-7

Molekularformel

C10H18

Molekulargewicht

138.25 g/mol

IUPAC-Name

2,7-dimethyloct-4-yne

InChI

InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h9-10H,7-8H2,1-4H3

InChI-Schlüssel

KCLRHUYFDJVIFV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC#CCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.